molecular formula C18H20O7 B12386570 4'-Methoxyisoagarotetrol

4'-Methoxyisoagarotetrol

Cat. No.: B12386570
M. Wt: 348.3 g/mol
InChI Key: NRDKOXSXHXTKHR-VVLHAWIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxyisoagarotetrol involves the extraction of agarwood followed by a series of chemical reactions to isolate the desired compound. The specific synthetic routes and reaction conditions are detailed in the literature, often involving the use of solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of 4’-Methoxyisoagarotetrol typically involves large-scale extraction from agarwood, followed by purification processes to ensure high purity of the final product. The production methods are designed to maximize yield while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxyisoagarotetrol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4’-Methoxyisoagarotetrol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of chromone derivatives and their chemical properties.

    Biology: It is studied for its potential biological activities, including its inhibitory effects on phosphodiesterase 3A.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to phosphodiesterase 3A activity.

    Industry: It is used in the production of fragrances and perfumes due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4’-Methoxyisoagarotetrol involves its inhibitory activity against phosphodiesterase 3A. By inhibiting this enzyme, the compound can modulate various physiological processes, including the regulation of cyclic adenosine monophosphate (cAMP) levels. This modulation can affect cellular signaling pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

4’-Methoxyisoagarotetrol is unique among chromone derivatives due to its specific inhibitory activity against phosphodiesterase 3A. Similar compounds include:

In comparison, 4’-Methoxyisoagarotetrol stands out due to its specific inhibitory activity and potential therapeutic applications .

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16-,17+/m0/s1

InChI Key

NRDKOXSXHXTKHR-VVLHAWIVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O

Origin of Product

United States

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